1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a pyridazine ring fused to an indoline and piperidine moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indoline derivative with a pyridazine carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the nature of the reagents and conditions used.
Scientific Research Applications
1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one is compared with other spirocyclic compounds such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] and spiro[indoline-3,4’-pyridines] These compounds share similar structural features but differ in their chemical reactivity and biological activity
References
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids
- Green synthesis and application of spiro [indoline-3,4′-pyrano [2,3-c]pyrazoles]
- Synthesis of spiro[pyrazolo[3,4-b] pyridine-4,3′-indoline] and spiro [benzo [h]pyrazolo [3,4-b]quinoline-4,3′-indoline]
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
Properties
IUPAC Name |
1'-(pyridazine-4-carbonyl)spiro[1H-indole-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-15(12-5-8-18-19-11-12)21-9-6-17(7-10-21)13-3-1-2-4-14(13)20-16(17)23/h1-5,8,11H,6-7,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKALIUFOFWVGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=CN=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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